(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine
CAS No.: 1309668-80-1
Cat. No.: VC8066786
Molecular Formula: C18H36N2O4
Molecular Weight: 344.5
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1309668-80-1 |
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Molecular Formula | C18H36N2O4 |
Molecular Weight | 344.5 |
IUPAC Name | (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine |
Standard InChI | InChI=1S/C12H21NO4.C6H15N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8;1-5(2)7-6(3)4/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);5-7H,1-4H3/t9-;/m0./s1 |
Standard InChI Key | LNIYTTOTYXWUAO-FVGYRXGTSA-N |
Isomeric SMILES | CC(C)NC(C)C.CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O |
SMILES | CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O |
Canonical SMILES | CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
(2S)-3-Cyclobutyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid
This compound, also known as Boc-(S)-3-cyclobutylalanine, is a chiral amino acid derivative featuring:
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Molecular formula:
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IUPAC name: (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
The stereochemistry at the C2 position (S-configuration) is critical for its biological activity and synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enabling selective reactions at the carboxylic acid site .
Structural Data Table
Property | Value | Source |
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CAS Registry Number | 478183-60-7 | |
Density | Not reported | - |
Boiling Point | Not reported | - |
Optical Rotation () | Not explicitly provided | - |
SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
N-Propan-2-ylpropan-2-Amine (Triisopropylamine)
This tertiary amine is characterized by:
Its structure features three isopropyl groups attached to a central nitrogen atom, conferring strong steric hindrance and low nucleophilicity. These properties make it a preferred base in deprotonation reactions .
Physicochemical Properties Table
Property | Value | Source |
---|---|---|
CAS Registry Number | 3424-21-3 | |
Density | 0.772 g/cm³ | |
Boiling Point | 131.8°C at 760 mmHg | |
Flash Point | 21.9°C | |
Refractive Index | 1.424 |
Synthesis and Characterization
Synthesis of Boc-(S)-3-Cyclobutylalanine
The compound is typically synthesized via:
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Enantioselective alkylation: Cyclobutyl groups are introduced using chiral auxiliaries or catalysts to ensure S-configuration .
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Boc protection: The amino group is protected with di-tert-butyl dicarbonate under basic conditions .
Recent advances include photosensitized [2+2]-cycloadditions to form cyclobutane cores, as demonstrated in the synthesis of styryl-cyclobutane bis(amino acids) . For example, irradiation of oxazolones with blue light in the presence of Ru(bpy)₃₂ yields cyclobutane intermediates, which are subsequently hydrolyzed to amino acids .
Industrial Production of Triisopropylamine
Triisopropylamine is synthesized via:
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Alkylation of ammonia: Reaction of isopropyl bromide with ammonia under high-pressure conditions .
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Reductive amination: Catalytic hydrogenation of acetone with ammonia .
Its low solubility in water and high volatility necessitate careful handling in industrial settings .
Physicochemical and Spectroscopic Analysis
Spectroscopic Data for Boc-(S)-3-Cyclobutylalanine
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¹H NMR (CDCl₃): Peaks at δ 1.44 (s, 9H, Boc CH₃), 1.70–2.10 (m, 6H, cyclobutyl CH₂), 4.25 (q, 1H, α-CH) .
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IR: Stretching vibrations at 1740 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, acid) .
Thermal Stability of Triisopropylamine
Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, consistent with its use in high-temperature reactions .
Applications in Organic Synthesis
Boc-(S)-3-Cyclobutylalanine in Peptide Chemistry
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Peptide backbone modification: The cyclobutyl group enhances conformational rigidity, improving receptor binding affinity .
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Photoresponsive materials: Participates in [2+2]-photocycloadditions to generate structurally diverse peptides .
Triisopropylamine as a Non-Nucleophilic Base
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